1-Piperidinecarboxamide, N-[4-(1-methylethyl)phenyl]-
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Overview
Description
1-Piperidinecarboxamide, N-[4-(1-methylethyl)phenyl]- is a chemical compound with a complex structure that includes a piperidine ring and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarboxamide, N-[4-(1-methylethyl)phenyl]- typically involves the reaction of piperidine with an appropriate carboxylic acid derivative. The reaction conditions often include the use of a base to facilitate the formation of the amide bond. Common reagents used in the synthesis include piperidine, isobutylbenzene, and a carboxylic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-Piperidinecarboxamide, N-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1-Piperidinecarboxamide, N-[4-(1-methylethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxamide, N-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Piperidinecarboxamide, N-[4-(1-methylethyl)phenyl]-
- 1-Piperidinecarboxamide,4-(5-methyl-1H-benzimidazol-2-yl)-N-[4-(1-methylethyl)phenyl]
- 1-Piperidinecarboxamide,4-(5-chloro-1H-benzimidazol-2-yl)-N-[4-(1-methylethyl)phenyl]
Uniqueness
1-Piperidinecarboxamide, N-[4-(1-methylethyl)phenyl]- is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
60464-89-3 |
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Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
N-(4-propan-2-ylphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C15H22N2O/c1-12(2)13-6-8-14(9-7-13)16-15(18)17-10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3,(H,16,18) |
InChI Key |
VYXHSNOWIZJENX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)N2CCCCC2 |
Origin of Product |
United States |
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